4-amino-N-(2,2,2-trifluoroethyl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The IUPAC name for this compound is formally designated as this compound, which directly reflects the substitution pattern and functional group arrangement within the molecular structure. This nomenclature system provides a precise description of the compound's architecture, beginning with the benzamide core structure and systematically identifying each substituent position and chemical modification.

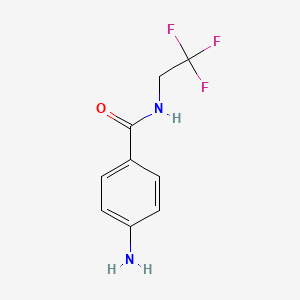

The structural representation of this compound reveals a benzene ring bearing an amino group at the para position relative to the carboxamide functionality. The carboxamide nitrogen atom is further substituted with a 2,2,2-trifluoroethyl group, creating a distinctive molecular framework that combines aromatic amine characteristics with highly electronegative fluorine substituents. The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(NCC(F)(F)F)C1=CC=C(N)C=C1, which provides a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure.

The International Chemical Identifier system provides additional structural specificity through the InChI code 1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15), which encodes the molecular graph and hydrogen connectivity in a standardized format. The corresponding InChI key JJSRGTLQYXZSQR-UHFFFAOYSA-N serves as a condensed hash representation that enables efficient database searches and compound identification across chemical information systems.

Propriétés

IUPAC Name |

4-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSRGTLQYXZSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269908 | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934524-28-4 | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934524-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Coupling Reaction Using Activated Acid Derivatives

A common approach is to start from 4-aminobenzoic acid or its derivatives (e.g., acid chlorides or esters) and react with 2,2,2-trifluoroethylamine . The coupling typically uses coupling reagents and bases to facilitate amide bond formation.

- Coupling Reagents: Carbodiimides (e.g., EDC, DCC), HATU, or other peptide coupling agents.

- Bases: Triethylamine or other organic bases to neutralize generated acids.

- Solvents: Polar aprotic solvents such as DMF, dichloromethane, or acetonitrile.

This method is supported by patent EP2621894B1 describing similar amide formations involving trifluoroethylamine derivatives, where a compound of a general formula is reacted with trifluoroethylamine in the presence of a coupling reagent and base to form an amide intermediate.

Protection/Deprotection Strategy

When the amino group on the benzene ring is reactive or sensitive, it is often protected (e.g., as a phthaloyl or carbamate derivative) before amidation to prevent side reactions. After the coupling step, the protecting group is removed under mild conditions:

- Protection: Using phthalic anhydride or similar reagents.

- Deprotection: Hydrazine hydrate or acidic/basic hydrolysis under mild temperature conditions.

This strategy is described in the preparation of related trifluoroethyl amides, where the glycine protected by an N-phthalyl group reacts with trifluoroethylamine, followed by deprotection with hydrazine hydrate to yield the free amide.

Hydrogenation and Catalytic Methods

For intermediates that require reduction or hydrogenolysis, catalytic hydrogenation is employed under mild conditions (atmospheric pressure with hydrogen balloon or low-pressure hydrogenation reactors) using catalysts such as Pd/C or Raney nickel. This step can be used to remove protective groups or reduce nitro groups to amines if starting from nitrobenzoic acid derivatives.

Representative Synthetic Route (Hypothetical Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Protection | 4-aminobenzoic acid + phthalic anhydride, reflux | Protect amino group as phthalimide to prevent side reactions |

| 2. Activation | Conversion to acid chloride using SOCl2 or oxalyl chloride | Prepare reactive acid derivative |

| 3. Coupling | Acid chloride + 2,2,2-trifluoroethylamine + base (e.g., triethylamine) in DCM | Formation of amide bond |

| 4. Deprotection | Hydrazine hydrate in ethanol, room temp to reflux | Remove phthalimide protecting group to liberate free amine |

| 5. Purification | Crystallization or chromatography | Isolate pure 4-amino-N-(2,2,2-trifluoroethyl)benzamide |

This route aligns with the principles found in patents and literature for similar trifluoroethyl amide preparations.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Direct coupling of acid chloride with trifluoroethylamine | Straightforward, high reactivity | Acid chlorides are moisture sensitive, may cause side reactions | 70-85% | Requires careful handling of acid chlorides |

| Coupling with protected amine (phthaloyl protection) | Prevents side reactions, improved selectivity | Additional steps for protection/deprotection | 65-80% overall | Mild conditions, suitable for scale-up |

| Catalytic hydrogenation for deprotection | Mild, clean reaction | Requires hydrogenation setup, catalyst handling | >90% for deprotection step | Useful for nitro to amine or protecting group removal |

| Amidation using coupling reagents (EDC, HATU) | Mild, efficient for sensitive substrates | Cost of reagents, possible side products | 75-90% | Preferred for lab-scale synthesis |

Research Findings and Industrial Considerations

- The use of N-phthalyl protection followed by hydrazine hydrate deprotection is favored industrially due to mild reaction conditions, safety (avoiding explosive hydrogen gas), and scalability.

- Hydrogenation methods, while effective, require additional safety measures but can achieve high purity and yield in deprotection or reduction steps.

- Direct amidation with acid chlorides is efficient but less favored in large-scale production due to reagent instability and handling risks.

- Salt formation (e.g., hydrochloride salts) of the final compound enhances stability and facilitates purification.

- The presence of the trifluoroethyl group improves biological activity and metabolic stability, making the preparation of this compound valuable for pharmaceutical intermediates, especially in insecticide synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction temperature | Room temperature to reflux (~25-80 °C) | Mild conditions preferred |

| Solvent | Dichloromethane, DMF, ethanol | Depends on step and reagent solubility |

| Base | Triethylamine, sodium hydroxide (for salt formation) | Neutralizes acid by-products |

| Catalyst (if hydrogenation) | Pd/C, Raney Ni | Used for deprotection or reduction |

| Reaction time | 1-24 hours | Varies by step and scale |

| Pressure (hydrogenation) | Atmospheric to low pressure | Hydrogen balloon often sufficient |

| Purification | Crystallization, filtration, chromatography | Ensures high purity |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the potential of 4-amino-N-(2,2,2-trifluoroethyl)benzamide derivatives as inhibitors against viral infections. For instance, a series of 4-(aminomethyl)benzamide-based compounds have been developed as potent inhibitors of Ebola virus entry. These compounds exhibit high metabolic stability and are suitable for further optimization as therapeutic agents for viral infections .

Structure-Activity Relationships (SAR):

Research into the structure-activity relationships of benzamides, including derivatives of this compound, has revealed crucial insights into their biological activity. Variations in substituents on the benzamide core significantly affect their potency and selectivity against target enzymes .

Agrochemical Applications

Synthesis of Trifluoromethylpyridines:

this compound serves as a precursor for synthesizing trifluoromethylpyridines, which are key structural motifs in numerous agrochemicals. Over 20 new trifluoromethylpyridine-containing agrochemicals have been developed and received ISO common names due to their enhanced effectiveness against pests.

Veterinary Products:

The compound has also been utilized in the formulation of veterinary products. Several candidates containing the trifluoromethylpyridine moiety derived from this compound are undergoing clinical trials to assess their efficacy in treating animal diseases.

Synthesis and Characterization

Synthetic Methods:

The synthesis of this compound can be achieved through various chemical reactions involving trifluoromethyl diazomethane and other reagents. The compound's synthesis is crucial for its application in drug discovery and agrochemical development .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Diazomethane reaction | 84% | Anhydrous THF at room temperature |

| Amide formation | 40% | Tetrahydrofuran with triethylamine |

| Coupling reactions | 21% | N,N-dimethylformamide at room temperature |

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzamide derivatives demonstrated that certain modifications to the 4-amino group significantly enhanced antiviral activity against filoviruses such as Ebola and Marburg. Compounds exhibiting these modifications showed improved binding affinity to viral proteins, suggesting a promising avenue for therapeutic development .

Case Study 2: Agrochemical Development

In a recent review focusing on the synthesis of trifluoromethylpyridines from this compound, researchers reported successful field trials demonstrating increased crop yields when applying these new agrochemicals compared to traditional formulations. This highlights the compound's potential impact on agricultural productivity.

Mécanisme D'action

The mechanism by which 4-amino-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

The following table compares 4-amino-N-(2,2,2-trifluoroethyl)benzamide with analogous benzamide derivatives, highlighting structural differences and their implications:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The para-nitro derivative (CAS 365425-94-1) exhibits higher polarity and serves as a synthetic intermediate, whereas the amino group in the target compound enhances nucleophilicity for further functionalization.

Pharmacological and Physicochemical Properties

Limited data on the target compound’s solubility and logP are available, but comparisons with analogs suggest:

- Lipophilicity: The trifluoroethyl group increases lipophilicity compared to non-fluorinated analogs (e.g., N-(2-methoxyphenyl)-3,4,5-trimethoxybenzamide) , enhancing membrane permeability.

- Bioactivity: Fluorinated benzamides are associated with antimicrobial and kinase inhibitory activity. For example, 4-(5-bromo-benzimidazolyl)-trifluoroethylbenzamide (33c) shows potent inhibition of salt-inducible kinases (SIKs), while the target compound’s amino group may modulate antibacterial effects via interactions with bacterial enzymes .

Activité Biologique

4-amino-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10F3N

- Molecular Weight : 201.18 g/mol

- CAS Number : 1171331-39-7

The trifluoroethyl group is significant for enhancing the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound primarily revolves around its interactions with enzymes and receptors. The trifluoroethyl moiety can enhance binding through hydrophobic interactions, while the amino group may participate in hydrogen bonding. This dual interaction facilitates modulation of protein activity, which is critical for therapeutic applications.

Anticancer Potential

The potential anticancer properties of benzamide derivatives have been widely studied. For example, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis .

| Compound | IC50 (nM) against HDAC1 | IC50 (nM) against HDAC2 | Cell Line Tested |

|---|---|---|---|

| 4-amino-N-(trifluoroethyl)benzamide | TBD | TBD | TBD |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | 260.7 | A2780 |

Note: TBD = To Be Determined; Data for 4-amino-N-(trifluoroethyl)benzamide is not yet available but is suggested based on structural similarity.

Case Studies and Research Findings

- Histone Deacetylase Inhibition :

- Antimicrobial Activity :

- Cytotoxicity Studies :

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use phosphorus pentachloride (PCl₅) as a chlorinating agent at 100°C for 2 hours to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses .

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or chloroform are preferred for coupling reactions to minimize side products .

- Monitoring : Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track reaction progress and confirm intermediate purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/19F NMR : Identify trifluoroethyl (–CF₃CH₂) and benzamide proton environments. The –CF₃ group shows distinct 19F NMR signals at ~-70 ppm .

- Mass Spectrometry : Use electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Verify amide C=O stretches (~1650–1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Advanced Research Questions

Q. How should I resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Assay Validation : Ensure enzyme purity and activity using orthogonal assays (e.g., surface plasmon resonance (SPR) for binding affinity vs. functional enzymatic assays) .

- Compound Purity : Characterize batches via HPLC (>95% purity) to exclude impurities as confounding factors .

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

Q. What strategies can mitigate poor solubility of this compound in aqueous buffers?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .

- Salt Formation : Synthesize hydrochloride salts via acid-base reactions to improve aqueous compatibility .

- Surfactants : Incorporate polysorbate-80 (0.01–0.1%) for in vitro studies requiring prolonged stability .

Q. How can I design experiments to study this compound’s interaction with bacterial enzymes (e.g., Acps-Pptase)?

- Methodological Answer :

- Enzyme Assays : Use radiolabeled acetyl-CoA or malonyl-CoA substrates to quantify inhibition kinetics (Km, Vmax) in real-time .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map binding interactions with the trifluoroethyl group and enzyme active sites .

- Mutagenesis : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate binding specificity .

Technical Challenges and Solutions

Q. How do I minimize impurities during multi-step synthesis of this compound?

- Methodological Answer :

- Stepwise Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step .

- Inert Atmosphere : Conduct moisture-sensitive reactions (e.g., acyl chloride formation) under nitrogen/argon to prevent hydrolysis .

- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. What protocols ensure stability of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Advanced Method Development

Q. How can I adapt this compound for use in targeted drug delivery systems?

- Methodological Answer :

- Bioconjugation : Link the amine group to polyethylene glycol (PEG) or antibody fragments via NHS ester chemistry .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (200–300 nm) to enhance bioavailability and controlled release .

Q. What advanced spectroscopic techniques can elucidate electronic effects of the trifluoroethyl group?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze CF₃-induced steric/electronic effects on the benzamide core .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.